Bromo(4-methylphenyl)acetic acid
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Overview
Description
Bromo(4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring and a methyl group is attached to the phenyl ring
Mechanism of Action
Target of Action
Similar compounds such as 2-bromo-2-phenylacetic acid have been reported to inhibit mammalian collagenase and elastase , which play crucial roles in tissue remodeling and inflammation.
Mode of Action
Brominated compounds often act through electrophilic aromatic substitution . In this process, the bromine atom is added to phenylacetic acid, creating a derivative with potential biological activity .
Biochemical Pathways
It’s worth noting that brominated phenylacetic acid derivatives can participate in various reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (22907 g/mol) and solid physical form suggest it may have reasonable bioavailability .
Result of Action
Similar compounds have been reported to inhibit enzymes like collagenase and elastase, which could potentially lead to anti-inflammatory effects .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-methylphenylacetic acid: One common method involves the bromination of 4-methylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrially, bromo(4-methylphenyl)acetic acid can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bromo(4-methylphenyl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylphenylacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of 4-methylphenylacetic acid derivatives.
Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: Formation of 4-methylphenylacetic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Bromo(4-methylphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of drugs that have potential therapeutic effects, such as anti-inflammatory and analgesic agents.
Industry:
Agrochemicals: It is used in the production of herbicides and pesticides.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the methyl group.
4-Methylphenylacetic acid: Similar structure but lacks the bromine atom.
Bromoacetic acid: Lacks the phenyl and methyl groups.
Uniqueness:
Bromo(4-methylphenyl)acetic acid: is unique due to the presence of both bromine and methyl groups on the phenylacetic acid backbone. This combination of substituents can influence its reactivity and applications, making it a valuable compound in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
2-bromo-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPMVQRILWFYCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616017 |
Source
|
Record name | Bromo(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25297-16-9 |
Source
|
Record name | Bromo(4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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